molecular formula C14H14ClNO4 B11807418 Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate

Cat. No.: B11807418
M. Wt: 295.72 g/mol
InChI Key: HVLYWOJDEMGPTP-UHFFFAOYSA-N
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Description

Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis begins with the preparation of 7-chloro-6-methoxyquinoline.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency.

    Purification Processes: Employing purification techniques like crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Hydroxyquinoline derivatives.

    Substitution Products: Various functionalized quinoline derivatives.

Scientific Research Applications

Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Quinoline-4-carboxylic acid: Another quinoline derivative with diverse biological activities.

    Mefloquine: An antimalarial compound with structural similarities.

Uniqueness

Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate stands out due to its specific functional groups, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

Methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H14ClN2O4
  • Molecular Weight : Approximately 281.69 g/mol
  • Structure : The compound features a quinoline ring system, which is known for its significant biological activity. The presence of a methoxy group and a chloro substituent enhances its chemical properties and biological interactions.

Biological Activity

Quinoline derivatives, including this compound, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections.
  • Anticancer Potential : Quinoline derivatives have been investigated for their anticancer effects. Research indicates that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cellular signaling pathways. Its binding affinity and selectivity could provide insights into its pharmacological profile, particularly in relation to Bruton's tyrosine kinase (BTK), which is crucial in B cell malignancies .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies on related quinoline derivatives indicate that they may:

  • Inhibit key enzymes involved in metabolic pathways.
  • Modulate receptor activity, potentially affecting neurotransmitter levels.

For instance, some quinoline derivatives have shown the ability to cross the blood-brain barrier and influence neurotransmitter dynamics, such as increasing acetylcholine and serotonin levels in the brain .

Research Findings

A review of literature reveals several key findings related to the biological activity of quinoline derivatives:

Study FocusFindings
Antimicrobial EfficacyQuinoline derivatives demonstrate significant antibacterial activity against various strains.
Anticancer MechanismsCompounds similar to this compound have induced apoptosis in cancer cell lines via kinase inhibition .
Enzyme InteractionPotential interactions with BTK suggest implications for B cell-related therapies .

Case Studies

  • Anticancer Activity : In vitro studies on related quinoline compounds showed that they could inhibit the growth of TMD8 B cell lymphoma cells by inducing apoptosis and cell cycle arrest. These findings highlight the potential use of this compound as a therapeutic agent against certain cancers .
  • Neurotransmitter Modulation : Research indicates that some quinoline derivatives can enhance neurotransmitter levels in the brain, suggesting potential applications in treating neurodegenerative diseases or cognitive disorders .

Properties

Molecular Formula

C14H14ClNO4

Molecular Weight

295.72 g/mol

IUPAC Name

methyl 3-(7-chloro-6-methoxy-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C14H14ClNO4/c1-19-13-7-9-11(8-10(13)15)16(5-3-12(9)17)6-4-14(18)20-2/h3,5,7-8H,4,6H2,1-2H3

InChI Key

HVLYWOJDEMGPTP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2CCC(=O)OC)Cl

Origin of Product

United States

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